Linoleic acid-13C1

Description

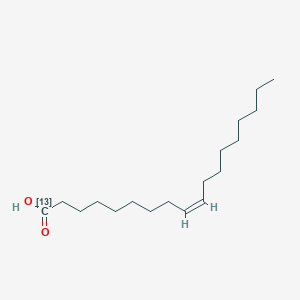

Structure

3D Structure

Properties

IUPAC Name |

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Synthesizing and Handling Z 113c Octadec 9 Enoic Acid

Synthetic Routes for Position-Specific ¹³C-Labeling

The targeted placement of a carbon-13 (¹³C) atom at the first carbon (C1) position of (Z)-octadec-9-enoic acid is a multi-step process. A prevalent method for this position-specific labeling involves the use of a Grignard reagent. This synthetic route typically starts with an alkyl halide, which is then reacted with magnesium to form the Grignard reagent. This reagent is subsequently reacted with carbon dioxide that has been enriched with the ¹³C isotope (¹³CO₂), thereby introducing the label at the carboxylic acid position. vulcanchem.com

Another established synthetic strategy employs potassium cyanide with a ¹³C-labeled carbon (K¹³CN). In this approach, an appropriate alkyl halide undergoes a reaction with K¹³CN to form a ¹³C-labeled nitrile. This nitrile is then hydrolyzed to produce the desired ¹³C-labeled carboxylic acid.

A representative synthetic scheme is detailed in the table below:

Table 1: Synthetic Pathway for (Z)-(1-¹³C)octadec-9-enoic acid

| Step | Reactant(s) | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Bromo-8-nonene | Magnesium (Mg) in an ether solvent | 8-Nonenylmagnesium bromide | Formation of the Grignard reagent. |

| 2 | 8-Nonenylmagnesium bromide | ¹³CO₂ (isotopically enriched carbon dioxide) | [1-¹³C]Non-8-enoic acid | Introduction of the ¹³C isotope at the C1 position. |

| 3 | [1-¹³C]Non-8-enoic acid | Esterification (e.g., with methanol (B129727) and an acid catalyst) | Methyl [1-¹³C]non-8-enoate | Protection of the carboxylic acid to prevent side reactions in subsequent steps. |

| 4 | Methyl [1-¹³C]non-8-enoate | Ozonolysis followed by a reductive workup (e.g., with zinc and acetic acid) | Methyl [1-¹³C]8-oxooctanoate | Cleavage of the terminal double bond to create an aldehyde functional group. |

| 5 | Methyl [1-¹³C]8-oxooctanoate | Wittig reagent (e.g., nonyltriphenylphosphonium bromide) | Methyl (Z)-(1-¹³C)octadec-9-enoate | Formation of the characteristic cis double bond at the C9 position. |

Preparation of (Z)-(1-¹³C)octadec-9-enoic acid for in vivo and in vitro Studies

Formulation in Aqueous and Lipid Vehicles

Due to its hydrophobic nature, (Z)-(1-¹³C)octadec-9-enoic acid has limited solubility in water-based solutions. For in vitro experiments with cell cultures, it is commonly complexed with a carrier protein like bovine serum albumin (BSA). oup.com This involves dissolving the fatty acid in a minimal amount of an organic solvent, such as ethanol (B145695), and then adding it to a BSA solution, which enhances its solubility in aqueous media for cellular uptake. oup.comcaymanchem.com

For in vivo applications, the labeled fatty acid can be administered as a complex with albumin. sigmaaldrich.com Alternatively, it can be formulated into lipid emulsions, which are similar in structure to naturally occurring lipid transport particles and are suitable for intravenous delivery. These emulsions typically contain the labeled fatty acid, a carrier oil like soybean or safflower oil, phospholipids (B1166683) as emulsifying agents, and glycerin to ensure the solution is isotonic.

Sterilization and Purity Assessment for Biological Applications

To maintain sterility in biological studies, preparations of (Z)-(1-¹³C)octadec-9-enoic acid are often sterilized by filtration through a 0.22 µm filter. globenewswire.com This process removes bacteria and other potential contaminants without degrading the compound.

The purity of the final product is critical and is verified using various analytical methods. Gas chromatography-mass spectrometry (GC-MS) is utilized to confirm the chemical structure and determine the isotopic enrichment of the ¹³C label. scientificlabs.co.ukmdpi.com High-performance liquid chromatography (HPLC) is another technique used to assess chemical purity and quantify the fatty acid concentration. acs.org The isomeric purity, specifically the proportion of the desired Z (cis) isomer, is also a key parameter that can be determined by gas chromatography.

Storage and Stability Considerations for (Z)-(1-¹³C)octadec-9-enoic acid

(Z)-(1-¹³C)octadec-9-enoic acid is prone to oxidation at its double bond, which can lead to the formation of degradation products. To minimize oxidation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen. atamanchemicals.comisotope.com

For long-term preservation of its chemical integrity, the compound should be stored at low temperatures, typically in a freezer at -20°C or -80°C. larodan.combldpharm.com Storing the fatty acid dissolved in a solvent like ethanol can also improve its stability. caymanchem.com It is often supplied in sealed ampoules to prevent repeated exposure to air and moisture, which can occur with freeze-thaw cycles. larodan.com

Analytical Techniques for Tracing Z 113c Octadec 9 Enoic Acid and Its Metabolites

Mass Spectrometry-Based Approaches

Mass spectrometry stands as a cornerstone for tracking stable isotope-labeled molecules. When coupled with gas chromatography, it provides a powerful platform for separating and identifying ¹³C-labeled compounds derived from (Z)-(1¹³C)octadec-9-enoic acid, offering high sensitivity and specificity. ckisotopes.comcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a principal analytical tool for the analysis of fatty acids and their metabolism. mdpi.com The technique offers high chromatographic resolution, reproducibility, and robustness. nih.gov For fatty acids like (Z)-(1¹³C)octadec-9-enoic acid, GC-MS analysis typically requires a derivatization step to enhance the volatility and thermal stability of the compounds. mdpi.comrestek.com This preparation makes them suitable for gas chromatographic separation before detection by mass spectrometry. restek.com

Selected Ion Monitoring (SIM) is a GC-MS acquisition mode where the mass spectrometer is set to detect only a limited number of specific ion masses. nist.govgcms.cz This targeted approach significantly enhances the signal-to-noise ratio for low-abundance ions, making it ideal for detecting isotope-labeled compounds that may be present in small quantities. upenn.edu Instead of scanning a wide range of masses, SIM focuses the detector's time on the specific m/z values corresponding to the unlabeled (M) and the ¹³C-labeled (M+1, M+2, etc.) analyte. nist.gov This increased dwell time on each targeted ion improves detection sensitivity and the precision of isotope ratio measurements. upenn.edu For instance, in the analysis of ¹³C-labeled metabolites, SIM can substantially improve the accuracy of isotope ratio determinations for low-intensity ions compared to full-scan mode. upenn.edu

| Parameter | Full Scan Mode | Selected Ion Monitoring (SIM) Mode |

|---|---|---|

| Ion Detection | Scans a wide range of m/z values. | Monitors only specific, pre-selected m/z values. |

| Sensitivity | Lower, as detector time is split across many ions. | Higher, due to increased dwell time on targeted ions. |

| Signal-to-Noise (S/N) Ratio | Generally lower, especially for low-abundance ions. | Significantly improved, enhancing detection of trace compounds. |

| Isotope Ratio Accuracy | Can have a wider range of error for low-intensity ions. | More accurate and precise determination of isotope ratios. |

| Application | Untargeted analysis, compound identification. | Targeted analysis, quantification, and isotope tracing. |

To make fatty acids suitable for GC-MS analysis, they are commonly converted into Fatty Acid Methyl Esters (FAMEs). restek.comsigmaaldrich.com This derivatization process involves transesterification, where the fatty acids react with methanol (B129727) in the presence of a catalyst. concawe.eu The resulting FAMEs are more volatile and less polar than their free acid counterparts, which prevents issues like peak tailing and improves chromatographic separation. sigmaaldrich.comspectra-analysis.com The analysis of the FAME mixture by GC allows for the separation of individual fatty acids based on chain length and degree of unsaturation. restek.com Capillary columns with polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl stationary phases are frequently used for these separations, enabling the resolution of complex mixtures, including cis and trans isomers. restek.com

| Fatty Acid Name | Abbreviation | Chemical Formula | FAME Name |

|---|---|---|---|

| Palmitic acid | C16:0 | C₁₆H₃₂O₂ | Palmitic acid methyl ester |

| Stearic acid | C18:0 | C₁₈H₃₆O₂ | Stearic acid methyl ester |

| Oleic acid | C18:1 | C₁₈H₃₄O₂ | Oleic acid methyl ester |

| Linoleic acid | C18:2 | C₁₈H₃₂O₂ | Linoleic acid methyl ester |

| Linolenic acid | C18:3 | C₁₈H₃₀O₂ | Linolenic acid methyl ester |

For the most precise measurement of ¹³C/¹²C ratios, Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS) is the premier technique. nih.govthermofisher.com In this method, compounds eluting from the GC column are combusted into simpler gases (like CO₂) before entering the mass spectrometer. researchgate.net The IRMS then measures the isotopic ratios of these gases with extremely high precision. nih.gov This technique is so sensitive that it can detect very small enrichments of ¹³C, making it exceptionally suitable for metabolic tracer studies using compounds like (Z)-(1¹³C)octadec-9-enoic acid. nih.govosti.gov GCC-IRMS can achieve precisions of less than 0.00001 for the ¹³C/¹²C ratio on nanogram-level samples and can detect enrichments in plasma fatty acids following even small doses of a ¹³C-labeled tracer. nih.gov

| Characteristic | Performance Value | Notes |

|---|---|---|

| Precision (SD) | < 0.00001 | For samples > 10 ng of fatty acid. |

| Precision (SD) | < 0.001 | For samples of ~30 pg of fatty acid. |

| Detection Limit | Sub-picomole on-column | Capable of high-precision measurements on very small samples. |

| Application | High-sensitivity tracer detection | Used with highly enriched or natural abundance tracers. nih.govthermofisher.com |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) adds another layer of specificity and is particularly useful for complex biological samples. ahajournals.org This technique involves two stages of mass analysis. The first stage selects the molecular ion of the labeled metabolite (the precursor ion), which is then fragmented. The second stage analyzes these specific fragments (product ions). This process, known as multiple reaction monitoring (MRM) when used for quantification, significantly reduces background noise and chemical interference. columbia.edu In studies tracing ¹³C-labeled fatty acids, GC-MS/MS can be used to measure the incorporation of the ¹³C label into various metabolites with high specificity and to quantify fluxes through metabolic pathways. creative-proteomics.comresearchgate.net For example, it can distinguish and quantify ¹³C-labeled fatty acids that have been metabolized and incorporated into larger lipids like triglycerides. ckisotopes.com

| Tracer | Metabolite Detected | Analytical Goal | Technique Advantage |

|---|---|---|---|

| U-¹³C Stearic Acid (18:0) | ¹³C-Palmitic Acid (16:0) | Tracing beta-oxidation and elongation pathways. | High resolution of isotope fragments with no interferences. |

| U-¹³C Stearic Acid (18:0) | ¹³C-Oleic Acid (18:1) | Tracing desaturation pathways. | Detection of specific labeled metabolites in a complex mixture. |

| U-¹³C Oleic Acid (18:1) | No plasma metabolites detected | Assessing metabolic stability over the study timeframe. | Clear distinction between the tracer and its potential metabolic products. |

GC-MS is a key platform for both targeted and untargeted metabolomics to elucidate the metabolic fate of (Z)-(1¹³C)octadec-9-enoic acid. nih.govfrontiersin.org

Targeted metabolomics is a hypothesis-driven approach that focuses on the accurate quantification of a specific, predefined set of metabolites. columbia.edu In the context of ¹³C-oleic acid, a targeted study might quantify its incorporation into specific downstream products like palmitic acid, stearic acid, or various species of triglycerides and phospholipids (B1166683). oup.comnih.gov This approach uses stable isotope-labeled internal standards for absolute quantification and is highly sensitive and reproducible. columbia.edu

Untargeted metabolomics , in contrast, aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of the metabolome. nih.gov When tracing ¹³C-oleic acid, this approach can help identify unexpected metabolites or pathways affected by the fatty acid. lcms.cz By comparing the metabolic profiles of samples with and without the ¹³C label, researchers can discover novel metabolic products and gain a broader understanding of lipid metabolism. nih.govlcms.cz

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Approach | Hypothesis-driven. | Hypothesis-generating. |

| Scope | Quantification of a predefined list of known metabolites. | Comprehensive profiling of all measurable metabolites. |

| Goal | Absolute quantification, validation of pathways. | Biomarker discovery, pathway identification. |

| Data Analysis | Based on calibration curves with labeled internal standards. | Requires complex data processing and statistical analysis (e.g., XCMS). |

| Example Application | Measuring the rate of ¹³C-oleic acid incorporation into triglycerides. | Identifying all cellular metabolites that become ¹³C-labeled. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of (Z)-(11³C)octadec-9-enoic acid and its metabolites. This powerful combination allows for the separation of complex lipid mixtures followed by their sensitive and specific detection.

Tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying lipids. researchgate.net The use of stable isotope labeling with compounds like (Z)-(11³C)octadec-9-enoic acid allows for precise quantification and localization of the label within biomolecules. nih.govresearchgate.net This technique can overcome variations in sample preparation, ionization efficiency, and instrument response, leading to reliable and reproducible results. researchgate.net

In a typical LC-MS/MS workflow, the precursor ion corresponding to the labeled lipid is selected and fragmented to produce characteristic product ions. This process, often carried out in multiple reaction monitoring (MRM) mode, enhances the specificity of detection. For instance, in the analysis of phospholipids containing the labeled fatty acid, fragment ions indicative of the head group and the fatty acyl chains can be monitored. The resulting isotopologue distributions of these fragment ions provide detailed information on the incorporation of the ¹³C label. researchgate.netresearchgate.net

A key advantage of using stable isotope-labeled internal standards is the ability to correct for matrix effects and variations in ionization efficiency, which are common challenges in lipidomics. researchgate.net By incorporating standards that are structurally identical to the analyte but differ in mass due to the isotope label, a more accurate quantification of the endogenous or exogenously supplied lipid can be achieved.

Key Research Findings from LC-MS/MS Analysis:

| Finding | Significance |

| Precise quantification of labeled lipids within complex biological matrices. nih.gov | Enables accurate measurement of lipid turnover and metabolic flux. |

| Localization of the stable isotope label within different parts of the lipid molecule (e.g., fatty acyl chain vs. headgroup). researchgate.net | Provides detailed insights into lipid remodeling and biosynthetic pathways. |

| Overcoming matrix effects and ionization suppression through the use of co-eluting stable isotope-labeled internal standards. | Improves the accuracy and reliability of quantitative lipidomic data. |

| Differentiation of isobaric lipid species that have the same nominal mass but different elemental compositions or structures. portlandpress.com | Enhances the specificity of lipid identification and quantification. |

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, offers enhanced resolution, sensitivity, and speed of analysis for complex lipid mixtures. peerj.compeerj.com When coupled with mass spectrometry, UPLC-MS is a powerful tool for profiling fatty acids, including (Z)-(11³C)octadec-9-enoic acid, and their metabolites. peerj.compeerj.combohrium.com This technique allows for the direct separation and detection of free fatty acids with high sensitivity and speed, which is particularly beneficial for high-throughput metabolic studies. bohrium.com

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower chromatographic peaks, leading to better separation of closely related lipid species. peerj.compeerj.com This is particularly advantageous in lipidomics, where a vast number of structurally similar lipids can co-exist. researchgate.net The increased sensitivity of UPLC-MS allows for the detection of a greater number of fatty acids, including odd-chain and very-long-chain fatty acids, compared to traditional gas chromatography-flame ionization detection (GC-FID) methods. peerj.compeerj.com

For the analysis of (Z)-(11³C)octadec-9-enoic acid, UPLC-MS can effectively separate the labeled fatty acid from its unlabeled counterpart and other endogenous fatty acids. mdpi.com The subsequent mass spectrometric detection provides accurate mass information, confirming the identity and isotopic enrichment of the compound.

Comparison of UPLC-MS and GC-FID for Fatty Acid Profiling:

| Feature | UPLC-MS | GC-FID |

| Sensitivity | Higher, detects a wider range of fatty acids, including minor species. peerj.compeerj.com | Lower, may miss minor fatty acids. peerj.com |

| Number of Detected FAs | Detects a significantly higher number of fatty acids. peerj.compeerj.com | Detects a more limited range of fatty acids. peerj.com |

| Detection of Odd-Chain FAs | Capable of detecting odd-chain fatty acids. peerj.compeerj.com | Less effective for odd-chain fatty acid detection. |

| Detection of Long-Chain FAs | Can detect fatty acids with up to 28 carbon atoms. peerj.compeerj.com | Typically limited to fatty acids with up to 24 carbon atoms. peerj.com |

| Sample Derivatization | Often not required for free fatty acids. bohrium.com | Generally required (e.g., esterification). |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of lipids and their metabolites. mdpi.comresearchgate.net This technique can distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. portlandpress.com In the context of tracing (Z)-(11³C)octadec-9-enoic acid, LC-HRMS can precisely determine the mass of the labeled fatty acid and its metabolites, confirming the incorporation of the ¹³C isotope.

LC-HRMS methods have been developed for the rapid and simultaneous determination of a wide range of saturated and unsaturated free fatty acids in various biological samples without the need for derivatization. mdpi.comresearchgate.net This approach simplifies sample preparation and reduces the potential for analytical variability. The high mass accuracy of HRMS also facilitates suspect screening approaches, where the presence of unexpected or novel metabolites can be investigated. nih.gov

The application of LC-HRMS in stable isotope labeling studies allows for the detailed analysis of isotopic envelopes. researchgate.net The mass spectrum of a labeled lipid will show a characteristic pattern of isotopologues, reflecting the number of ¹³C atoms incorporated. High-resolution instruments can resolve these individual isotopologue peaks, enabling the calculation of isotopic enrichment for each lipid species. nih.govresearchgate.net

While direct analysis of fatty acids by LC-MS is possible, chemical derivatization is often employed to improve their chromatographic properties and enhance their ionization efficiency, leading to increased sensitivity. mdpi.comnih.gov Fatty acids inherently have poor ionization efficiency, especially in the positive ion mode. mdpi.com Derivatization of the carboxylic acid group can introduce a readily ionizable moiety, such as a tertiary amine, which significantly boosts the signal in the mass spectrometer. acs.org This can result in a substantial increase in detection sensitivity, in some cases by several thousand-fold compared to underivatized analysis. acs.org

Another application of derivatization is to aid in the structural elucidation of unsaturated fatty acids by targeting the double bonds. mdpi.comnih.gov This can help to pinpoint the location of the double bond within the fatty acid chain.

Several reagents have been developed for the derivatization of fatty acids for LC-MS analysis. The choice of reagent depends on the specific analytical goal, such as improving sensitivity or enabling structural characterization.

Common Derivatization Strategies for Fatty Acid LC-MS Analysis:

| Derivatization Approach | Purpose | Example Reagents |

| Charge Reversal | To enhance ionization efficiency in positive ion mode, leading to increased sensitivity. nih.gov | 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP), (diethylamino)naphthalene-1-sulfonyl piperazine (Dens-PP) acs.org |

| Double Bond Derivatization | To identify the location of double bonds in unsaturated fatty acids. mdpi.comnih.gov | Paternò–Büchi reaction, ozone-induced dissociation (OzID) mdpi.com |

| Improving Chromatographic Behavior | To enhance retention and separation on reversed-phase columns. diva-portal.org | 3-nitrophenylhydrazine (3-NPH) diva-portal.org |

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that utilizes the pattern of mass isotopomer abundances in a polymer, such as a fatty acid, to determine the isotopic enrichment of its biosynthetic precursor pool. nih.govnih.gov When a stable isotope-labeled precursor, like ¹³C-acetate derived from the metabolism of a ¹³C-labeled substrate, is used for de novo fatty acid synthesis, the resulting fatty acid molecules will contain a mixture of labeled and unlabeled precursor units. nih.govjci.org

The distribution of these mass isotopomers, which are molecules that differ only in the number of isotopic labels they contain, follows a predictable pattern based on combinatorial probabilities. nih.govpsu.edu By measuring the relative abundances of these isotopomers using mass spectrometry and comparing them to theoretical distributions, MIDA can calculate the enrichment of the immediate precursor pool (e.g., acetyl-CoA) that was used for the synthesis of the polymer. nih.gov This allows for the determination of the fraction of newly synthesized molecules within a given pool. nih.gov

MIDA has been successfully applied to study the biosynthesis of fatty acids, cholesterol, and glucose. nih.gov The technique provides a way to measure dynamic metabolic processes by analyzing the product polymer alone, during both the incorporation and decay phases of the isotope label. nih.gov

Challenges in Isotope-Labeled Lipid Identification in Biological Extracts

The analysis of isotope-labeled lipids like (Z)-(11³C)octadec-9-enoic acid in biological extracts presents several challenges. A primary difficulty is the immense complexity and diversity of the lipidome, where a vast number of lipid species exist over a narrow mass range. portlandpress.comresearchgate.netchromatographyonline.com This can make it difficult to differentiate a single isotopically labeled lipid from the multitude of other endogenous lipids, as the mass shift from the label may not be sufficient to resolve it from isobaric species. researchgate.netchromatographyonline.com

Another challenge is that interpreting the changes in isotopic enrichment in terms of metabolic fluxes requires a deep understanding of the underlying metabolic pathways. frontiersin.org The large number of detected compounds, many of which may be unidentified, further complicates data analysis. frontiersin.org While algorithms for the non-targeted detection of isotopic enrichment exist, the lack of intuitive and dedicated software tools can hamper the analysis of stable isotope labeling data. frontiersin.org

To address some of these challenges, innovative approaches such as dual-isotope labeling have been developed. chromatographyonline.comdoi.org By using two different isotope labels, a unique doublet peak is created in the mass spectrum, which helps to more confidently identify the labeled species. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Approaches

NMR spectroscopy is a primary tool for elucidating the structural and quantitative details of metabolites derived from (Z)-(113C)octadec-9-enoic acid. Its ability to directly detect the 13C nucleus provides unambiguous evidence of the metabolic incorporation of the labeled fatty acid.

13C-NMR Spectroscopy for Positional Isotope Content and Fatty Acid Composition

13C-NMR spectroscopy is uniquely suited for determining the precise location of the 13C label within molecules, providing detailed insights into metabolic pathways. nih.gov This technique allows for the qualitative and quantitative analysis of fatty acid composition in complex mixtures, such as those found in triglycerides. uc.pt The chemical shift of a particular carbon in a 13C-NMR spectrum is sensitive to its molecular environment, which allows for the identification of different fatty acids and even their position on the glycerol (B35011) backbone. uc.ptsci-hub.se

One of the significant advantages of 13C-NMR is its ability to distinguish between naturally abundant 13C and the enriched 13C from the labeled substrate. uc.pt This distinction is crucial for tracing the metabolic conversion of (Z)-(113C)octadec-9-enoic acid. For instance, researchers can monitor the appearance of the 13C label in the carbonyl and olefinic carbons of various fatty acids, indicating processes like chain elongation, desaturation, and esterification. uc.ptnih.gov

However, quantitative analysis using 13C-NMR requires careful consideration of experimental parameters. The long longitudinal relaxation times (T1) of carbon nuclei necessitate sufficient delay between pulses to ensure complete signal relaxation for accurate quantification. uc.pt Additionally, the Nuclear Overhauser Effect (NOE) can enhance signals of proton-bound carbons, which must be accounted for or suppressed for accurate quantitative results. uc.pt

Table 1: Representative 13C-NMR Chemical Shifts for Fatty Acid Analysis

| Carbon Type | Chemical Shift Range (ppm) | Significance in Tracing (Z)-(113C)octadec-9-enoic acid |

| Carboxyl (-COOH) | 179-183 | Indicates the presence of free fatty acids or esterified fatty acids in lipids like triglycerides. frontiersin.org |

| Olefinic (=CH-) | 128-132 | Directly tracks the double bond of the parent oleic acid and its desaturation products. frontiersin.org |

| Methylene (-CH2-) | 22-35 | Provides information on the fatty acid chain length and modifications. |

| Methyl (-CH3) | ~14 | Represents the terminal carbon of the fatty acid chain. |

This table is a generalized representation based on typical chemical shift ranges for fatty acids.

High-Resolution 2D Solution-State NMR for Live Cell/Organism Analysis

High-resolution two-dimensional (2D) solution-state NMR techniques, such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for analyzing the metabolism of (Z)-(113C)octadec-9-enoic acid in living systems. nih.govnih.gov These methods provide enhanced resolution by correlating the chemical shifts of protons with their directly attached carbon atoms, which helps to resolve the severe signal overlap often encountered in one-dimensional (1D) spectra of complex biological samples. nih.gov

The non-destructive nature of NMR allows for the real-time monitoring of metabolic processes within intact cells or even whole organisms. nih.govacs.org By introducing 13C-labeled substrates like (Z)-(113C)octadec-9-enoic acid, researchers can track the label's incorporation into various lipid species and other metabolites over time. For example, studies on live Caenorhabditis elegans have successfully used 2D NMR to monitor changes in fatty acid unsaturation and lipid storage. nih.govnih.gov This approach has revealed that the signals primarily originate from mobile lipid molecules within lipid droplets. nih.govnih.gov

The sensitivity and resolution of these techniques are often sufficient to distinguish between different metabolic states, such as in wild-type versus mutant organisms with impaired fatty acid metabolism. nih.govnih.gov The ability to perform these analyses on living systems provides a dynamic view of metabolic fluxes and regulatory mechanisms that is not achievable with methods requiring sample extraction and destruction.

Identification of 13C-Labeled Metabolites via NMR

The primary strength of using (Z)-(113C)octadec-9-enoic acid as a tracer is the ability to specifically detect its metabolic products through 13C-NMR. When the 13C-labeled oleic acid is metabolized, the 13C isotope is incorporated into a variety of downstream molecules. NMR can then be used to identify these labeled metabolites by detecting the characteristic 13C signals.

For instance, if (Z)-(113C)octadec-9-enoic acid undergoes beta-oxidation, the 13C label can appear in acetyl-CoA, which can then be incorporated into ketone bodies like acetoacetate (B1235776) and 3-hydroxybutyrate, or enter the tricarboxylic acid (TCA) cycle. researchgate.net Subsequent analysis by 13C-NMR would reveal elevated 13C signals in these molecules. researchgate.net Similarly, if the labeled oleic acid is used for the synthesis of other fatty acids through elongation and desaturation, new 13C-labeled fatty acids will be detectable. nih.gov

Studies have demonstrated the use of 13C-labeled fatty acids to trace their conversion into other important lipids. For example, 13C-labeled γ-linolenic acid was used to monitor the synthesis of arachidonic acid in rats. researchgate.net The appearance of a 13C signal at the C-5 position of arachidonic acid confirmed its synthesis from the administered precursor. researchgate.net In another study, the metabolism of 13C-labeled octanoate (B1194180) in liver cells was shown to lead to a metabolic shift towards the serine, one-carbon, and methionine pathways. researchgate.net

The identification of these labeled metabolites provides a direct map of the metabolic fate of (Z)-(113C)octadec-9-enoic acid, offering insights into the activity of various metabolic pathways under different physiological or pathological conditions.

Limitations of NMR for Quantitative Analysis of Low Abundance Species

Despite its many advantages, a primary limitation of NMR spectroscopy is its relatively low sensitivity compared to other analytical techniques like mass spectrometry (MS). nih.govbruker.cominformaticsjournals.co.in This lack of sensitivity poses a significant challenge for the quantitative analysis of metabolites that are present in low concentrations. nih.govnih.gov

The detection limit for NMR-based metabolomics is typically in the low-micromolar range (≥1-3 μM), whereas MS can often detect metabolites at nanomolar or even lower concentrations. nih.govinformaticsjournals.co.inmdpi.com This means that many low-abundance but biologically important metabolites may not be detectable by NMR. researchgate.net For example, while NMR can reliably detect several hundred of the most abundant metabolites in biofluids, thousands more may be present at concentrations below the NMR detection limit. researchgate.net

Several factors contribute to this low sensitivity, including the small energy difference between nuclear spin states and the low natural abundance of NMR-active isotopes like 13C (approximately 1.1%). nih.govmdpi.com While the use of 13C-labeled substrates like (Z)-(113C)octadec-9-enoic acid helps to overcome the low natural abundance issue, the inherent insensitivity of the NMR phenomenon remains.

Efforts to improve NMR sensitivity include the use of higher magnetic field strengths, cryogenically cooled probes (cryoprobes), and hyperpolarization techniques. bruker.cominformaticsjournals.co.in However, even with these advancements, NMR sensitivity can still be a limiting factor, especially when trying to quantify trace-level metabolites. bruker.com

Table 2: Comparison of NMR and MS in Metabolomics

| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

| Sensitivity | Lower (micromolar range) nih.govinformaticsjournals.co.in | Higher (nanomolar to femtomolar range) informaticsjournals.co.in |

| Reproducibility | High nih.gov | Lower, can be affected by ion suppression |

| Quantification | Highly quantitative, direct relationship between signal intensity and concentration nih.gov | Can be quantitative, but often requires stable isotope-labeled internal standards for accuracy |

| Sample Preparation | Minimal, non-destructive bruker.com | More extensive, often requires chromatography, destructive mdpi.com |

| Structural Information | Provides detailed structural information for unknown compounds nih.gov | Provides mass-to-charge ratio, fragmentation patterns can help with identification |

| Throughput | Can be lower due to longer acquisition times | Generally higher, especially when coupled with fast chromatography |

Integration of Analytical Platforms for Comprehensive Metabolic Profiling

To overcome the limitations of a single analytical technique and to achieve a more comprehensive understanding of the metabolic fate of (Z)-(113C)octadec-9-enoic acid, researchers often integrate multiple analytical platforms. The combination of NMR spectroscopy and mass spectrometry (MS) is a particularly powerful strategy in metabolomics. mdpi.comnih.govunl.edu

NMR and MS provide complementary information. mdpi.comnih.gov NMR is highly reproducible, quantitative, and non-destructive, providing detailed structural information. nih.govbruker.com In contrast, MS offers superior sensitivity and is capable of detecting a wider range of metabolites, including those at very low concentrations. informaticsjournals.co.in By combining these two techniques, a much broader coverage of the metabolome can be achieved than with either method alone. nih.govunl.edu

In the context of tracing (Z)-(113C)octadec-9-enoic acid, NMR can be used to track the incorporation of the 13C label into major lipid classes and to determine the positional distribution of the label within molecules. nih.govuc.pt MS, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can then be used to identify and quantify a larger number of 13C-labeled metabolites, including low-abundance species that are below the NMR detection limit. nih.govunl.edu

Several studies have demonstrated the benefits of this integrated approach. For example, in a study of Chlamydomonas reinhardtii, combining NMR and GC-MS led to the detection of 102 metabolites, significantly more than were identified by either technique individually. nih.gov This combined dataset provided a more complete picture of central carbon metabolism leading to fatty acid and lipid synthesis. nih.govunl.eduresearchgate.net Similarly, other lipidomics platforms integrate different MS-based approaches, such as combining non-targeted and targeted methods, to enhance the coverage of the lipidome. mdpi.com

The data from these different platforms can be integrated using various data fusion strategies, which can range from simple comparison of identified metabolites to more complex statistical models that combine the datasets at a raw or feature level. mdpi.comresearchgate.net This multi-platform approach is essential for building comprehensive models of metabolic networks and for gaining deeper insights into the complex metabolic transformations of molecules like (Z)-(113C)octadec-9-enoic acid.

Applications of Z 113c Octadec 9 Enoic Acid in Lipid Metabolism Research

Tracing Fatty Acid Uptake and Incorporation

One of the primary applications of this labeled compound is to monitor the uptake of fatty acids from the extracellular environment and their subsequent incorporation into various classes of complex lipids.

The entry of long-chain fatty acids (LCFAs) into cells is a critical first step in their metabolism. By using (Z)-(1¹³C)octadec-9-enoic acid, researchers can dissect the mechanisms governing this process. Cellular uptake of LCFAs is understood to occur through two main routes: passive diffusion across the plasma membrane and protein-mediated transport. nih.gov Key proteins involved in facilitated transport include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). nih.gov

Studies utilizing labeled fatty acids can quantify the rate of uptake and determine the relative contribution of each mechanism under different physiological conditions. For instance, by exposing cells to (Z)-(1¹³C)octadec-9-enoic acid and measuring its intracellular accumulation over time, it is possible to assess the kinetics of transport. Furthermore, by inhibiting specific transport proteins, their individual roles in the uptake of this specific monounsaturated fatty acid can be clarified.

Once inside the cell, (Z)-(1¹³C)octadec-9-enoic acid is activated to its acyl-CoA form, making it available for esterification into more complex lipid molecules. nih.gov This process is crucial for energy storage, membrane synthesis, and signaling. The ¹³C label allows for precise tracking of the fatty acid's incorporation into these diverse lipid pools.

Triglycerides: As the primary form of energy storage, triglycerides are a major destination for fatty acids. Labeled oleic acid is incorporated into the triglyceride backbone, and its presence can be quantified in lipid droplets.

Phospholipids (B1166683): These are essential structural components of all cell membranes. Research has shown that fatty acids like oleic acid are markedly incorporated into phospholipids, particularly phosphatidylcholine (PC) and phosphatidylinositol (PtdIns). nih.gov

Cholesteryl Esters: Fatty acids are esterified to cholesterol for storage and transport in lipoproteins. Studies have demonstrated that plasma lipids can selectively incorporate certain fatty acids. For example, some isomers of octadecenoic acid are discriminated against for incorporation into cholesteryl esters compared to cis-9-octadecenoic acid (oleic acid). nih.gov

The table below summarizes findings from a study comparing the distribution of different deuterated octadecenoic acid isomers in human plasma lipids, highlighting the selectivity of incorporation.

| Lipid Fraction | Relative Incorporation of 13t-18:1 vs. 9c-18:1 | Relative Incorporation of 13c-18:1 vs. 9c-18:1 |

| Cholesteryl Ester | Nearly absolute discrimination against | Selective exclusion |

| 2-Acyl Phosphatidylcholine | Nearly absolute discrimination against | Selective exclusion |

| 1-Acyl Phosphatidylcholine | Large positive selectivity | Selective exclusion |

| Triglycerides (Chylomicron) | Equally well absorbed | Equally well absorbed |

This table is based on comparative data for different isomers and illustrates the principle of differential incorporation that can be studied with labeled fatty acids. nih.gov

Cells partition fatty acids between different metabolic fates, such as energy production (β-oxidation) and storage (esterification), depending on their physiological state. nih.gov Using (Z)-(1¹³C)octadec-9-enoic acid allows researchers to trace this partitioning. For example, in proliferative cells, a significant portion of carbon derived from fatty acid oxidation may exit the canonical TCA cycle as citrate (B86180) to be used for biosynthesis in the cytosol. nih.govnih.gov In contrast, oxidative cells may more fully oxidize the fatty acid-derived carbon for ATP production. nih.gov

By analyzing the distribution of the ¹³C label among various metabolic intermediates (e.g., TCA cycle intermediates, stored lipids), scientists can gain novel insights into how different cell types balance their catabolic and anabolic needs. nih.gov

Investigating De Novo Lipogenesis (DNL) and Fatty Acid Synthesis

(Z)-(1¹³C)octadec-9-enoic acid is also invaluable for distinguishing between the fates of externally supplied fatty acids and those synthesized anew within the cell (de novo lipogenesis).

While (Z)-(1¹³C)octadec-9-enoic acid tracks the fate of an exogenous fatty acid, it is often used in conjunction with other labeled precursors, such as ¹³C-glucose, to study DNL. In such experiments, ¹³C-glucose provides the labeled carbon backbone for newly synthesized fatty acids. biorxiv.org The carbon atoms from glucose are converted to citrate in the mitochondria, which is then exported to the cytoplasm and broken down into acetyl-CoA, the primary building block for fatty acid synthesis. biorxiv.org By measuring the incorporation of ¹³C from glucose into the fatty acid pool, researchers can quantify the rate of DNL.

In a typical research setting, cells or organisms are supplied with both a labeled DNL precursor (like ¹³C-glucose) and a labeled exogenous fatty acid like (Z)-(1¹³C)octadec-9-enoic acid. By analyzing the isotopic labeling patterns in the total cellular lipid pool, the relative contributions of these two pathways can be determined. biorxiv.org

De Novo Synthesized Lipids: Will show enrichment from the ¹³C precursor (e.g., glucose).

Exogenous (Dietary) Lipids: Will show enrichment from (Z)-(1¹³C)octadec-9-enoic acid.

This dual-labeling approach is powerful for understanding how metabolic conditions influence a cell's reliance on either making its own fatty acids or sourcing them from the environment. biorxiv.org For instance, it can reveal how cancer cells adapt their lipid acquisition strategies in response to the tumor microenvironment.

Studying Fatty Acid Oxidation (FAO) Pathways

(Z)-[1-¹³C]octadec-9-enoic acid serves as a powerful substrate to investigate the rate and regulation of fatty acid oxidation (FAO), the process by which fatty acids are broken down to produce energy. By tracing the ¹³C label, scientists can quantify the extent to which this specific fatty acid is utilized as a fuel source under various physiological and pathological conditions.

Measuring ¹³CO₂ Expiration as an Indicator of Oxidation Rate

A primary method for assessing the in vivo oxidation rate of (Z)-[1-¹³C]octadec-9-enoic acid is through breath tests that measure the expiration of ¹³CO₂. nih.govnih.gov When the labeled fatty acid is metabolized, the ¹³C atom at the carboxyl group is released as ¹³CO₂ during the Krebs cycle. This labeled carbon dioxide enters the bicarbonate pool and is subsequently exhaled. By capturing and analyzing breath samples using isotope ratio mass spectrometry, researchers can determine the rate of ¹³CO₂ appearance, which directly correlates with the rate of fatty acid oxidation. nih.govahajournals.org

Studies have demonstrated that the oxidation rate of oleic acid is significantly higher than that of saturated fatty acids like stearic acid. For instance, a study in postmenopausal women showed a 34% lower cumulative oxidation rate for U-¹³C stearic acid compared to U-¹³C oleic acid, indicating that oleic acid is more readily used as an energy source. nih.govahajournals.org The peak expiration of ¹³CO₂ typically occurs within a few hours after administration of the labeled fatty acid. ahajournals.org

| Fatty Acid | Relative Cumulative Oxidation Rate | Reference |

|---|---|---|

| (Z)-[1-¹³C]octadec-9-enoic acid (Oleic Acid) | Higher | nih.govahajournals.org |

| U-¹³C Stearic Acid | 34% Lower than Oleic Acid | nih.govahajournals.org |

Differential FAO Pathways in Proliferative vs. Oxidative Cells

Recent research using ¹³C-labeled fatty acids has uncovered distinct metabolic fates for fatty acid-derived carbons in different cell types, specifically in proliferative (rapidly dividing) versus oxidative (energy-demanding) cells. nih.govnih.gov While both cell types exhibit robust fatty acid oxidation, the subsequent pathway of the resulting acetyl-CoA differs significantly. nih.govresearchgate.net

In oxidative cells, such as mature cardiomyocytes, the acetyl-CoA derived from FAO is almost completely oxidized in the canonical Tricarboxylic Acid (TCA) cycle to generate ATP. nih.gov In contrast, in proliferative cells, a substantial portion of the carbon from FAO exits the TCA cycle as citrate. nih.govnih.gov This citrate is then converted to unlabeled malate (B86768) in the cytosol, providing building blocks for biosynthetic reactions necessary for cell growth and division. nih.gov This differential engagement of the TCA cycle highlights how fatty acid metabolism is tailored to meet the specific catabolic and anabolic demands of the cell. nih.govnih.gov

Elucidating Lipid Remodeling and Turnover Rates

Beyond its use in tracking oxidation, (Z)-[1-¹³C]octadec-9-enoic acid is instrumental in elucidating the dynamic processes of lipid remodeling and turnover. By following the incorporation and disappearance of the ¹³C label within various lipid pools, researchers can gain a comprehensive understanding of how lipids are synthesized, transported, and broken down in vivo. nih.govnih.gov

Kinetic Analysis of Lipid Pools in vivo

Stable isotope tracers like (Z)-[1-¹³C]octadec-9-enoic acid enable the kinetic analysis of different lipid pools, such as triglycerides, phospholipids, and cholesteryl esters. nih.govnih.gov Following administration of the labeled oleic acid, its incorporation into these complex lipids can be tracked over time by taking serial blood samples and analyzing them with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

This approach allows for the determination of key kinetic parameters, such as the fractional synthesis rate (FSR) of lipoproteins. nih.gov For example, by measuring the rate of incorporation of the ¹³C label into very-low-density lipoprotein-triglycerides (VLDL-TAG), researchers can calculate how quickly this lipid pool is being synthesized and turned over. nih.gov This provides valuable information on the dynamic nature of lipid metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Assessment of Appearance and Disappearance Rates of Lipids

The use of (Z)-[1-¹³C]octadec-9-enoic acid allows for the precise measurement of the rates at which labeled lipids appear in and disappear from circulation. nih.govnih.gov The rate of appearance (Ra) and rate of disappearance (Rd) are fundamental parameters in understanding lipid kinetics. nih.gov

For example, a study comparing the metabolism of ¹³C-labeled oleic acid and stearic acid found that stearic acid had a higher plasma area under the curve and a lower plasma clearance rate. nih.govahajournals.org This indicates that oleic acid is more rapidly cleared from the plasma, which is consistent with its higher oxidation rate. nih.gov By tracing the movement of the ¹³C label from the initial free fatty acid into various esterified lipid fractions and its eventual clearance, a detailed picture of the complex interplay between different lipid classes can be constructed.

| Parameter | (Z)-[1-¹³C]octadec-9-enoic acid (Oleic Acid) | U-¹³C Stearic Acid | Reference |

|---|---|---|---|

| Plasma Area Under the Curve | Lower | 66% Higher than Oleic Acid | nih.govahajournals.org |

| Plasma Clearance Rate | Higher | 46% Lower than Oleic Acid | nih.govahajournals.org |

Exploring Inter-organ and Inter-tissue Lipid Exchange

Stable isotope tracers are invaluable tools in metabolic research, allowing for the direct measurement of the biosynthesis, transport, and degradation of biomolecules. nih.gov The use of (Z)-[13C]octadec-9-enoic acid, a stable isotope-labeled version of oleic acid, provides a powerful method for tracing the metabolic fate of this highly abundant fatty acid without the safety concerns associated with radioactive isotopes. nih.gov By introducing this labeled compound into a biological system, researchers can track its incorporation into various lipid species and its movement between different organs and tissues, offering detailed insights into the complex dynamics of lipid homeostasis. nih.govbiorxiv.org This approach enables the quantification of metabolic fluxes and helps elucidate how lipid metabolism is coordinated across the body. biorxiv.org

Tracking (Z)-[13C]octadec-9-enoic acid in Circulating Lipoproteins

Once absorbed and introduced into the circulation, fatty acids are esterified and packaged into lipoproteins, which serve as the primary transport vehicles for lipids in the aqueous environment of the blood. nih.gov By administering (Z)-[13C]octadec-9-enoic acid, scientists can follow its journey through the bloodstream by monitoring its appearance in different lipoprotein fractions and the lipid classes they contain, such as triglycerides, phospholipids, and cholesteryl esters. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used for this purpose. nih.gov It allows for the precise measurement of the isotopic enrichment in various lipid molecules over time, providing kinetic data on their synthesis, secretion, and clearance. nih.govahajournals.org For example, studies have used [13C18]oleic acid to trace the assembly and secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver. nih.gov By measuring the incorporation of the 13C label into VLDL-triglycerides, researchers can quantify the contribution of specific fatty acids to VLDL production. nih.govnih.gov

Research in postmenopausal women comparing the metabolic fate of uniformly 13C-labeled oleic acid (U-13C18:1) with that of labeled stearic acid (U-13C18:0) has provided detailed insights into their differential handling in the postprandial state. ahajournals.org Kinetic analysis revealed that labeled oleic acid was cleared more rapidly from the plasma and had a higher oxidation rate compared to stearic acid. ahajournals.org Furthermore, the incorporation of the labeled fatty acids into different lipid fractions within lipoproteins, such as cholesteryl esters and triglycerides, can be quantified to understand their subsequent metabolic pathways. ahajournals.orgahajournals.org Such studies demonstrate that the structure of the fatty acid influences its distribution and processing within the circulatory system. nih.gov

Below is a data table summarizing comparative kinetic parameters of U-13C oleic acid and U-13C stearic acid in plasma, derived from a study in postmenopausal women.

| Parameter | U-13C Oleic Acid (18:1) | U-13C Stearic Acid (18:0) | Relative Difference |

|---|---|---|---|

| Plasma Area Under the Curve (AUC) | Lower | Higher | 18:0 AUC was 66% higher |

| Plasma Clearance Rate | Higher | Lower | 18:0 clearance was 46% lower |

| Cumulative Oxidation Rate | Higher | Lower | 18:0 oxidation was 34% lower |

Tissue-Specific Accumulation and Metabolism

Beyond the circulatory system, tracking (Z)-[13C]octadec-9-enoic acid reveals how this fatty acid is taken up, stored, and metabolized by different tissues, highlighting the tissue-specific regulation of lipid metabolism. plos.org The distribution of the 13C label among organs provides a map of fatty acid flux and utilization under various physiological conditions.

Studies using cell cultures and animal models have been instrumental in dissecting these tissue-specific roles. For instance, research on HepG2 hepatoma cells using [13C18]oleic acid has helped differentiate the functions of two key enzymes in triglyceride synthesis, DGAT1 and DGAT2. nih.gov The results indicated that DGAT1 is primarily responsible for esterifying exogenous fatty acids like oleic acid into triglycerides, whereas DGAT2 is more involved with endogenously synthesized fatty acids. nih.gov This demonstrates how isotopic tracers can elucidate specific molecular pathways within a cell type.

The metabolic fate of fatty acids can also be explored in specific tissues using explant models. A study on human placental explants investigated the processing of [13C]oleic acid over 48 hours. oup.com By quantifying the labeled lipids synthesized by the placental tissue, researchers can understand how the placenta handles and metabolizes fatty acids, a process crucial for fetal development. oup.com This type of research provides direct evidence of tissue-specific metabolic activity.

The following table illustrates the types of data that can be generated from tissue distribution studies, showing hypothetical relative uptake of labeled oleic acid in key metabolic organs.

| Tissue | Primary Metabolic Fate | Key Findings from Isotope Tracing |

|---|---|---|

| Liver | Triglyceride synthesis, VLDL secretion, oxidation | High initial uptake; rapid incorporation into triglycerides for secretion into lipoproteins. nih.gov |

| Adipose Tissue | Storage as triglycerides in lipid droplets | Significant accumulation over time, reflecting its role as a primary energy storage site. |

| Skeletal Muscle | Oxidation for energy, storage as intramyocellular lipid | Uptake is often correlated with metabolic state (e.g., exercise); used as a fuel source. researchgate.net |

| Heart | Oxidation for energy | High and continuous uptake to fuel constant contractile activity. researchgate.net |

| Placenta | Metabolism and transport to fetus | Demonstrates active synthesis of various lipid classes from exogenous oleic acid. oup.com |

Modeling and Computational Approaches in Z 113c Octadec 9 Enoic Acid Tracer Studies

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates of metabolic reactions in a biological system. dntb.gov.ua By introducing a 13C-labeled substrate like (Z)-([13C])octadec-9-enoic acid, researchers can track the journey of the labeled carbon atoms through various metabolic pathways. mdpi.comsci-hub.se

Principles of 13C-MFA for Quantifying Intracellular Fluxes

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. frontiersin.orgnih.gov The fundamental principle involves introducing a substrate labeled with the stable isotope 13C, such as (Z)-([13C])octadec-9-enoic acid, into a biological system. mdpi.com As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. sci-hub.se

The distribution of these 13C atoms, known as isotopomer or mass isotopomer distributions, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.sefrontiersin.org These measured labeling patterns are then compared to the patterns predicted by a computational model of the cell's metabolic network. nih.gov By minimizing the difference between the measured and predicted labeling patterns, the unknown intracellular fluxes can be estimated. nih.gov This process relies on the assumption that the enzymatic reaction rates are not significantly affected by the presence of the 13C isotope. sci-hub.se

A key aspect of 13C-MFA is the use of parallel labeling experiments, where different 13C-labeled substrates are used in separate experiments to provide complementary information and improve the accuracy of flux estimation. frontiersin.orgnih.gov For instance, while 13C-glucose tracers are effective for studying upper metabolic pathways like glycolysis, 13C-glutamine tracers offer better resolution for lower metabolic pathways such as the TCA cycle. d-nb.info

Computational Algorithms for Flux Estimation (e.g., Optimization, Direct Approaches)

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task. frontiersin.org Various algorithms have been developed to solve this inverse problem, where unknown fluxes are inferred from experimental data. frontiersin.org These algorithms can be broadly categorized into optimization and direct approaches.

Optimization Approaches: These are the most common methods and involve iteratively adjusting the flux values in a metabolic model to minimize the difference between the model-predicted and experimentally measured isotopomer distributions. frontiersin.org This is typically formulated as a least-squares problem. nih.gov

Direct Approaches: These methods aim to directly calculate flux ratios at specific metabolic nodes based on the labeling patterns of key metabolites. frontiersin.org For example, the relative contribution of two or more pathways converging at a single metabolite can be determined from the mass isotopomer distribution of that metabolite. researchgate.net

Recent advancements have seen the integration of machine learning techniques to improve the speed and stability of flux estimation. acs.org These approaches can learn the relationship between metabolite labeling patterns and flux ratios from simulated data, which can then be used to predict fluxes from experimental data more efficiently. acs.org

Software Suites for 13C-MFA (e.g., 13CFLUX2, SUMOFLUX, INCA)

A variety of software suites are available to facilitate the complex calculations required for 13C-MFA. These tools provide a platform for model construction, simulation of isotope labeling, flux estimation, and statistical analysis. Some of the prominent software packages include:

13CFLUX2: A high-performance software suite designed for steady-state 13C-MFA. researchgate.netnih.gov It incorporates powerful graph-theoretic algorithms to reduce the complexity of the labeling system, making calculations more efficient. frontiersin.org

SUMOFLUX: An open-source tool that specializes in targeted 13C metabolic flux ratio analysis. nih.gov

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based platform that is capable of performing both steady-state and isotopically non-stationary MFA. researchgate.netfrontiersin.org It has been widely used in various studies, including the analysis of hepatic glucose and tricarboxylic acid (TCA) cycle fluxes. researchgate.net

The availability of these software tools has been instrumental in the widespread adoption of 13C-MFA in metabolic engineering and systems biology research. researchgate.net However, many of the most widely used tools are developed in closed-source environments, which can limit their accessibility and integration into automated workflows. researchgate.netresearchgate.net To address this, open-source alternatives and wrappers for commercial software are being developed. researchgate.net

Table 1: Comparison of 13C-MFA Software Suites

| Software | Key Features | Availability |

|---|---|---|

| 13CFLUX2 | High-performance for steady-state MFA, uses graph-theoretic algorithms for efficiency. frontiersin.orgresearchgate.netnih.gov | Closed-source |

| SUMOFLUX | Specializes in targeted metabolic flux ratio analysis. nih.gov | Open-source |

| INCA | Supports both steady-state and non-stationary MFA, MATLAB-based. researchgate.netfrontiersin.org | Freely available for non-commercial use, requires MATLAB license. researchgate.net |

| OpenFLUX | MATLAB-based tool for 13C-MFA, includes EMU simulation algorithm. frontiersin.org | Open-source |

| Influx_s | Open-source tool for both stationary and instationary labeling analysis. frontiersin.org | Open-source |

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is an extension of the traditional steady-state MFA. researchgate.net It is particularly useful for systems that are at a metabolic steady state but have not yet reached an isotopic steady state. researchgate.netvanderbilt.edu This is often the case in experiments with slow-labeling systems, such as those with large intermediate pools or in autotrophic organisms. vanderbilt.edu

In INST-MFA, samples are taken at multiple time points during the transient phase after the introduction of a 13C tracer. vanderbilt.edu The changing labeling patterns over time provide additional information that can be used to resolve fluxes with greater precision. vanderbilt.edu This approach is especially valuable for studying systems where steady-state labeling is difficult or impossible to achieve, such as in animal cell cultures and industrial bioprocesses. researchgate.net

The computational framework for INST-MFA is more complex than for steady-state MFA as it involves solving a system of ordinary differential equations to model the dynamics of isotope labeling. researchgate.net

Dynamic Metabolic Flux Analysis (DMFA)

Dynamic Metabolic Flux Analysis (DMFA) is designed to quantify metabolic fluxes in systems that are not at a metabolic steady state, meaning that the flux rates themselves are changing over time. creative-proteomics.comnih.gov This is a significant departure from both steady-state MFA and INST-MFA, which assume constant fluxes. researchgate.net

DMFA is essential for studying dynamic cellular processes, such as the response of cells to environmental perturbations or the metabolic shifts that occur during different phases of cell growth. nih.gov A 13C-DMFA workflow has been developed to estimate non-steady-state fluxes from temporal tracer data. creative-proteomics.com This often involves the use of mathematical functions, such as B-splines, to parameterize the time-varying fluxes, which helps to stabilize the optimization algorithm used for flux estimation. nih.gov

Kinetic Modeling of Fatty Acid Pathways

While MFA provides a snapshot of metabolic fluxes, kinetic modeling aims to create a more dynamic and predictive model of metabolic pathways by incorporating information about enzyme kinetics. nih.gov A kinetic model of fatty acid metabolism would include mathematical descriptions of the rates of individual enzymatic reactions as a function of metabolite concentrations, enzyme levels, and kinetic parameters (e.g., Vmax, Km).

Developing a comprehensive kinetic model for fatty acid pathways is a challenging task due to the complexity and interconnectedness of lipid metabolism. nih.gov However, such models can be powerful tools for:

Predicting the metabolic response to genetic or environmental perturbations.

Identifying rate-limiting steps and potential targets for metabolic engineering. nih.gov

Discovering novel regulatory mechanisms, such as futile cycles in triacylglycerol biosynthesis. nih.gov

The development of these models often involves integrating data from various sources, including lipidomics, transcriptomics, and proteomics, in addition to flux data from tracer studies with compounds like (Z)-([13C])octadec-9-enoic acid. nih.gov

Applications of Z 113c Octadec 9 Enoic Acid in Disease Models and Physiological States

Investigating Lipid Metabolism in Metabolic Disorders

The use of (Z)-[1-13C]octadec-9-enoic acid as a tracer has significantly advanced the understanding of metabolic disorders characterized by dysregulated lipid metabolism.

Obesity and its common complication, Metabolic-Associated Steatotic Liver Disease (MASLD), formerly known as Nonalcoholic Fatty Liver Disease (NAFLD), are characterized by the excessive accumulation of lipids in adipose tissue and the liver. researchgate.net Tracing labeled oleic acid helps elucidate the dynamics of fatty acid uptake, esterification into triglycerides, and oxidation in these conditions.

Research indicates that oleic acid plays a complex role in liver health. While fatty acid overload is typically linked to hepatic steatosis, studies suggest that unsaturated fatty acids like oleic acid can be protective against lipotoxicity and cell death in hepatocytes, even while inducing fat accumulation. nih.gov It has been shown to inhibit aspects of de novo lipogenesis (the synthesis of new fatty acids) in liver cells, which may be a protective mechanism against the harmful effects of saturated fatty acids. nih.gov By using (Z)-[1-13C]octadec-9-enoic acid, researchers can quantify its incorporation into hepatic lipid pools and determine its influence on pathways that contribute to the progression from simple steatosis to more severe metabolic dysfunction-associated steatohepatitis (MASH). uzh.ch

Table 1: Differential Effects of Oleic Acid on Lipogenesis

| Cell Type | Effect on De Novo Lipogenesis (DNL) | Effect on Total Lipogenesis | Key Findings |

|---|---|---|---|

| Hepatocytes (Liver Cells) | Inhibition | Increase in triglyceride content | Oleic acid may specifically regulate deleterious aspects of lipogenesis, potentially protecting the liver from the toxicity of newly synthesized saturated fats. nih.gov |

| Adipocytes (Fat Cells) | No significant effect | Readily taken up and stored in lipid droplets | Highlights tissue-specific regulation of fat metabolism. nih.gov |

Insulin (B600854) resistance, a key feature of type 2 diabetes, is strongly associated with the accumulation of lipid intermediates in tissues like muscle and liver. unc.edu (Z)-[1-13C]octadec-9-enoic acid is used to trace how fatty acids influence the intricate pathways of insulin signaling.

Studies have shown that oleic acid can have beneficial effects on insulin sensitivity. It has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway; its inhibition enhances insulin action. nih.govresearchgate.net In cell models, oleic acid was found to protect against the detrimental effects of saturated fatty acids (like palmitic acid) on insulin signaling. nih.govkoreamed.orgnih.gov It can reverse palmitic acid-induced insulin resistance by regulating the expression of genes related to the IRS1/PI3K pathway, which is central to insulin's effects. nih.gov Using a ¹³C-labeled tracer allows researchers to follow the metabolic fate of oleic acid and understand how it contributes to the modulation of these signaling molecules, distinguishing its effects from those of other fatty acids.

Table 2: Research Findings on Oleic Acid and Insulin Signaling

| Finding | Mechanism | Implication for Insulin Resistance | Reference |

|---|---|---|---|

| PTP1B Inhibition | (9Z)-octadec-9-enoic acid directly inhibits the PTP1B enzyme. | Enhances insulin signaling, promoting glucose uptake. | nih.gov |

| Gene Regulation | Modulates the expression of PI3K pathway genes (e.g., p110β, p85α). | Protects visceral adipocytes from insulin resistance induced by other fatty acids. | nih.gov |

Hypercholesterolemia, or high blood cholesterol, is a major risk factor for cardiovascular disease. The metabolism of fatty acids is intricately linked with cholesterol synthesis and regulation. Labeled oleic acid can be used to investigate how dietary fats influence cholesterol homeostasis. Research has indicated that oleic acid may regulate cholesterol generation by inhibiting the expression and activity of acetyl-CoA carboxylase (ACC), a key enzyme in the synthesis pathway for both fatty acids and cholesterol. nih.gov By tracing the incorporation of ¹³C from labeled oleic acid into different lipid fractions, scientists can map its contribution to, or modulation of, the pathways that lead to cholesterol production and clearance.

Tracing Lipid Dynamics in Specific Tissues/Organs

The ability to track (Z)-[1-13C]octadec-9-enoic acid in vivo provides unparalleled insight into the unique lipid handling properties of different organs.

The transfer of fatty acids from mother to fetus is crucial for normal development, particularly for the fetal brain. frontiersin.org The placenta plays a critical role in mediating this transport. Studies using isotopically labeled fatty acids, including ¹³C- and ¹⁴C-labeled oleic acid, have been fundamental in understanding this process.

Research in animal models using labeled oleic acid demonstrated that it readily crosses the placenta. nih.gov These tracer studies revealed that fatty acids are not simply transferred directly. Upon entering the placenta, maternal fatty acids are incorporated into various placental lipid pools, such as triglycerides and phospholipids (B1166683), before being released to the fetal circulation. nih.govnih.gov This metabolic processing within the placenta allows it to modulate the supply of fatty acids to the fetus. nih.gov Computational modeling based on data from ¹³C-fatty acid perfusion studies suggests that this placental metabolism is essential for regulating the rate of fatty acid delivery to the fetus. nih.gov Furthermore, conditions like gestational diabetes can alter the expression of placental lipid transporters, such as CD36 and various fatty acid binding proteins (FABPs), affecting the transfer of lipids to the fetus. mdpi.com

Table 3: Distribution of Labeled Oleic Acid After Maternal Administration (Rat Model)

| Compartment | Primary Lipid Fraction Carrying Label | Percentage of Total Radioactivity (Approx.) | Key Insight |

|---|---|---|---|

| Maternal Plasma | Triglycerides | 60-80% | Shows the primary transport form of fatty acids in maternal blood. nih.gov |

| Fetal Tissue | Phospholipids | 50-60% | Indicates that transferred fatty acids are rapidly incorporated into structural lipids essential for fetal growth. nih.gov |

The liver is the central hub for lipid metabolism. It synthesizes, stores, and distributes lipids for the rest of the body. (Z)-[1-13C]octadec-9-enoic acid is a powerful tool for dissecting the complex functions of the liver in health and disease.

One critical application has been in differentiating the roles of two key enzymes in triglyceride synthesis: diacylglycerol acyltransferase 1 (DGAT1) and DGAT2. By administering ¹³C-labeled oleic acid to liver cells (HepG2) and profiling the resulting labeled triglycerides, researchers have shown that DGAT1 is largely responsible for esterifying exogenous (external) fatty acids, while DGAT2 primarily incorporates endogenously synthesized fatty acids into triglycerides. nih.gov This distinction is crucial for developing targeted therapies for fatty liver disease. Further studies using advanced imaging of isotopically labeled oleic acid have confirmed its differential effects on lipogenesis in hepatocytes compared to adipocytes, highlighting its role in regulating specific metabolic pathways within the liver. nih.gov The enzyme Stearoyl-CoA desaturase 1 (SCD1), which is responsible for the endogenous production of oleic acid, is itself a key regulator of hepatic lipid metabolism, and its dysregulation is implicated in liver disease. mdpi.com

Adipose Tissue Metabolism

Stable isotope tracers, particularly (Z)-[1-13C]octadec-9-enoic acid (commonly referred to as [1-13C]oleate), are pivotal tools for elucidating the dynamics of fatty acid metabolism in adipose tissue. Research using this tracer in adipocyte cell models has provided detailed insights into the incorporation, storage, and mobilization of oleic acid, the most abundant fatty acid in human adipose tissue.

One key study utilized 3T3-L1 cells, a well-established mouse preadipocyte line, to track the metabolism of exogenous [1-13C]oleate. The findings demonstrated that as these preadipocytes differentiate into mature fat cells, their capacity to incorporate oleate (B1233923) into triglycerides (TG) significantly increases. In less differentiated cells, a higher proportion of the labeled oleate remained as unesterified fatty acid. However, as the cells matured and accumulated more lipids through de novo synthesis, this ratio declined, indicating efficient storage of the exogenous oleate into the triglyceride pool. core.ac.uk

The study also revealed competition between different fatty acids for esterification. When [1-13C]oleate was the sole fatty acid provided, it was predominantly esterified at the sn-2 position of the glycerol (B35011) backbone in triglycerides. However, when unlabeled linoleate (B1235992) was introduced simultaneously, the proportion of [1-13C]oleate at the sn-1,3 positions increased, suggesting that linoleate competes with oleate, particularly for the sn-2 position. core.ac.uk

Another study using both deuterium-labeled oleic acid (2H OA) and 13C-labeled glucose in 3T3-L1 adipocytes and Huh-7 hepatocytes found that oleic acid had differential effects on de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid sources. In hepatocytes, the presence of oleic acid significantly reduced DNL from glucose. Conversely, in 3T3-L1 adipocytes, the rate of DNL was largely unaffected by the addition of exogenous oleic acid, highlighting distinct regulatory mechanisms for fatty acid synthesis between liver cells and fat cells. rsc.org

In vivo studies in humans have also employed [13C]oleate to compare its metabolic fate against other fatty acids. After oral administration, [13C]oleate was oxidized at a similar rate to the trans-fatty acid elaidate (B1234055) and the omega-3 fatty acid alpha-linolenate. Notably, its oxidation was significantly higher than that of the omega-6 fatty acid linoleate, which was preferentially incorporated into plasma phospholipids and cholesteryl esters. nih.gov These tracer studies confirm that oleic acid is readily taken up by adipose tissue and efficiently utilized. nih.gov

| Experimental Model | Tracer Used | Key Research Finding | Reference |

|---|---|---|---|

| Differentiating 3T3-L1 Preadipocytes | [1-13C]oleate | Oleate incorporation into triglycerides increases with cell differentiation. | core.ac.uk |

| Differentiating 3T3-L1 Preadipocytes | [1-13C]oleate | Demonstrated extensive re-esterification of oleate following induced lipolysis. | core.ac.uk |

| 3T3-L1 Adipocytes | 2H Oleic Acid & 13C Glucose | Exogenous oleic acid did not significantly affect the rate of de novo lipogenesis (DNL). | rsc.org |

| Healthy Women (in vivo) | [13C]oleate | Abdominal adipose tissue was enriched with the tracer within 6 hours of administration. | nih.gov |

Studies on Microbiota-Host Metabolic Interactions

Microbial Contribution to Host Fatty Acid Metabolism

Currently, specific research utilizing (Z)-[1-13C]octadec-9-enoic acid as a tracer to delineate the direct metabolic pathways from gut microbiota to host fatty acid pools is not available in the provided search results. While the gut microbiome is known to metabolize dietary lipids and influence host lipid metabolism, studies tracking the journey of this specific isotopically labeled oleic acid through microbial transformation and subsequent incorporation into host tissues have not been identified. Studies show a very high intestinal absorption rate for oleic acid in humans (approximately 97.2%), suggesting that a limited amount is available for microbial metabolism in the distal gut.

Physiological Adaptations and Environmental Influences on Lipid Metabolism